

An In-depth Technical Guide to the Crystal Structure of 5-Bromovanillin

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *4-Hydroxy-m-anisaldehyde, bromo derivative*

CAS No.: *89984-24-7*

Cat. No.: *B12332922*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromovanillin, a halogenated derivative of the widely used flavoring agent vanillin, is a compound of significant interest in medicinal chemistry and materials science. Its utility as a precursor in the synthesis of various bioactive molecules and functional materials underscores the importance of a detailed understanding of its solid-state architecture. This technical guide provides a comprehensive analysis of the crystal structure of 5-bromovanillin, synthesizing available data to offer insights into its molecular geometry, intermolecular interactions, and packing arrangement. While a definitive, publicly available single-crystal X-ray diffraction study on 5-bromovanillin remains elusive, this guide constructs a robust model based on predictive data, comparative analysis with the parent molecule vanillin, and crystallographic data from its derivatives. This guide also presents detailed protocols for the synthesis and potential single-crystal growth of 5-bromovanillin, providing a foundational resource for further experimental investigation into its solid-state properties and potential polymorphism.

Introduction: The Significance of 5-Bromovanillin

Vanillin, the primary component of natural vanilla extract, is a versatile aromatic aldehyde with applications extending far beyond the food and fragrance industries. Its derivatives are key building blocks in the pharmaceutical industry, contributing to the synthesis of drugs such as the antibacterial trimethoprim and the cardiovascular agent Kou Kouzhuo.[1] The introduction of a bromine atom at the 5-position of the vanillin ring system yields 5-bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde), a modification that significantly alters the molecule's electronic properties and potential for intermolecular interactions.

The bromine substituent, an electron-withdrawing group, influences the reactivity of the aromatic ring and provides a site for halogen bonding, a non-covalent interaction of increasing importance in crystal engineering and drug design.[2] Consequently, 5-bromovanillin serves as a valuable intermediate in the synthesis of more complex organic compounds and has been investigated for its potential antimicrobial and antioxidant properties.[3][4] A thorough understanding of its crystal structure is paramount for predicting its behavior in the solid state, which is crucial for drug formulation, materials development, and computational modeling.

Synthesis and Purification of 5-Bromovanillin

The preparation of 5-bromovanillin is typically achieved through the electrophilic bromination of vanillin. Several methods have been reported, with variations in the brominating agent and solvent system.

Synthesis Protocol: Bromination of Vanillin

This protocol describes a common laboratory-scale synthesis of 5-bromovanillin.

Materials:

- Vanillin (4-hydroxy-3-methoxybenzaldehyde)
- Bromine
- Methanol
- Ice-cold water

- Stirring apparatus
- Filtration equipment

Procedure:

- Dissolve vanillin (e.g., 70.03 g, 460.26 mmol) in methanol (500 ml) in a flask equipped with a magnetic stirrer.
- Cool the solution to 0-5 °C using an ice bath.
- Slowly add bromine (e.g., 80.94 g, 506.35 mmol) to the stirred solution over a period of 30 minutes.
- After the addition is complete, continue stirring the mixture at room temperature for an additional 30 minutes.
- Pour the reaction mixture into ice-cold water (1500 ml) to precipitate the product.
- Collect the resulting solid by filtration, wash thoroughly with water, and dry under vacuum to yield 5-bromovanillin as pale yellow crystals.[5]

Causality of Experimental Choices:

- Methanol as Solvent: Methanol is an effective solvent for vanillin and allows for good control of the reaction temperature.
- Low-Temperature Bromine Addition: The electrophilic bromination of an activated aromatic ring like vanillin is an exothermic reaction. Adding the bromine slowly at a low temperature helps to control the reaction rate and minimize the formation of poly-brominated byproducts.
- Precipitation in Water: 5-Bromovanillin has limited solubility in water, making precipitation by pouring the reaction mixture into a large volume of water an effective method for isolation.

Crystallization for X-ray Diffraction Analysis

Obtaining high-quality single crystals is a prerequisite for structure determination by X-ray diffraction. While the synthesis protocol above yields polycrystalline material, specific

crystallization techniques are required to grow crystals of suitable size and quality.

Strategies for Single-Crystal Growth

Slow evaporation of a saturated solution is a common and effective method for growing single crystals of organic compounds.

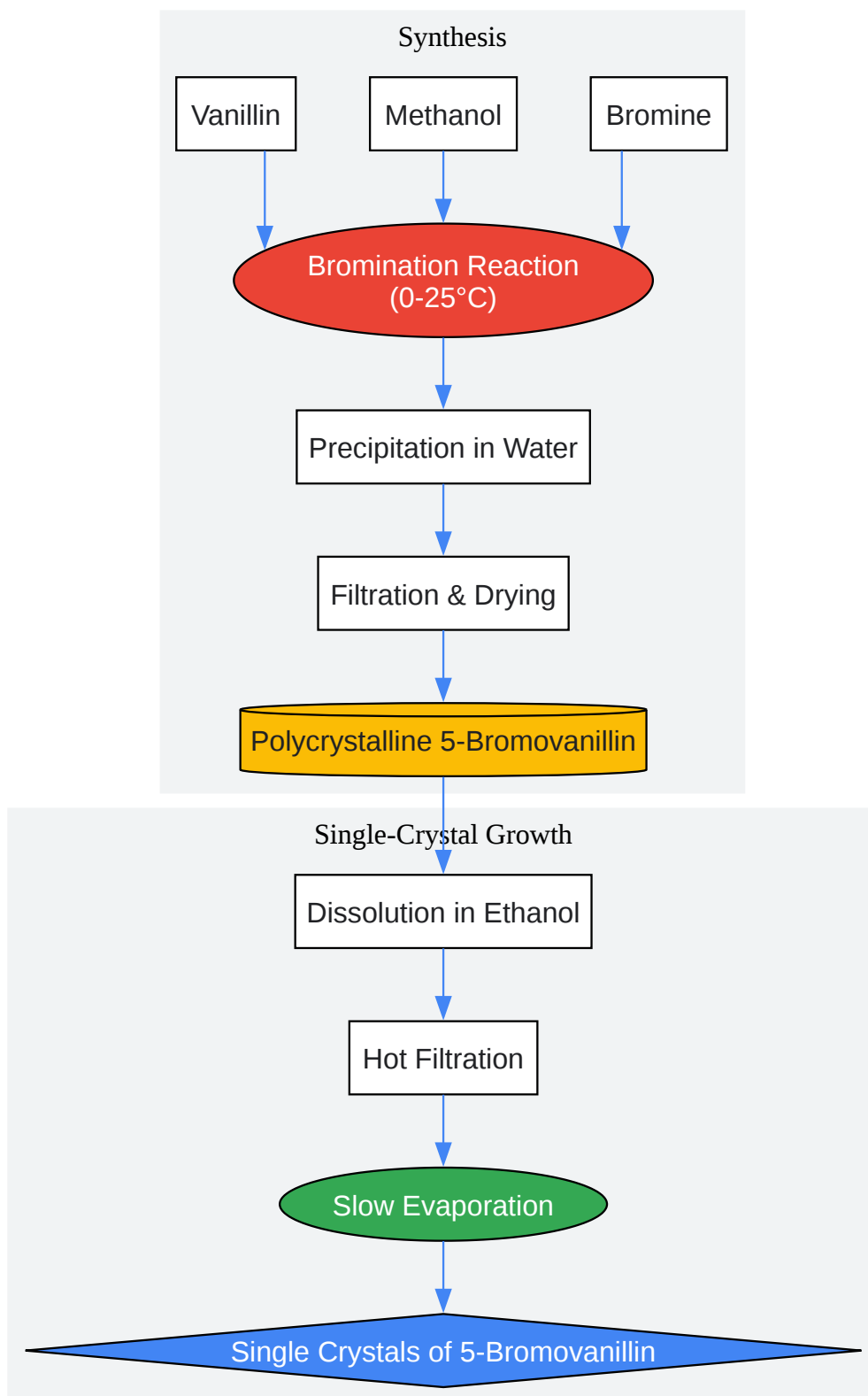
Recommended Solvents:

- Ethanol
- Methanol
- Acetone

Experimental Protocol: Slow Evaporation

- Prepare a saturated solution of purified 5-bromovanillin in a suitable solvent (e.g., ethanol) at a slightly elevated temperature to ensure complete dissolution.
- Filter the hot solution to remove any insoluble impurities.
- Transfer the clear solution to a clean vial or beaker.
- Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.
- Place the container in a vibration-free environment at a constant temperature.
- Monitor the container for the formation of single crystals over several days to weeks.

Workflow for Synthesis and Crystallization:



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Caption: Workflow for the synthesis of polycrystalline 5-bromovanillin and subsequent single-crystal growth.

Crystal Structure Analysis

To date, a definitive, publicly archived crystal structure of 5-bromovanillin has not been identified. However, based on crystallographic studies of similar compounds, a predicted structure can be proposed.

Predicted Crystallographic Parameters

5-Bromovanillin is predicted to crystallize in a monoclinic system with the space group $P2_1/c$, a common space group for organic molecules.[2]

Parameter	Predicted/Estimated Value	Source
Crystal System	Monoclinic	[2]
Space Group	$P2_1/c$	[2]
a	$\approx 7.5 \text{ \AA}$	[2]
b	$\approx 14.2 \text{ \AA}$	[2]
c	$\approx 8.3 \text{ \AA}$	[2]
α	90°	[2]
β	$\approx 95^\circ$	[2]
γ	90°	[2]
Z	4	[2]
Calculated Density	$\approx 1.65 \text{ g/cm}^3$	[2]

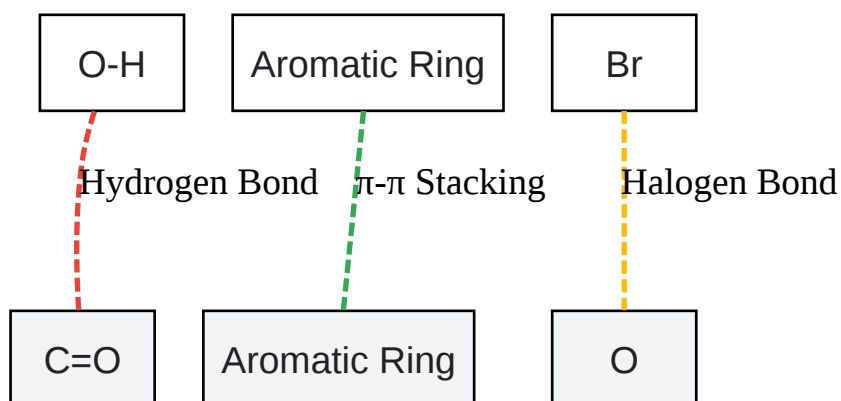
Molecular Geometry and Intermolecular Interactions

The molecular structure of 5-bromovanillin consists of a substituted benzene ring with an aldehyde, a hydroxyl, a methoxy, and a bromine group. The interplay of these functional groups dictates the intermolecular interactions that stabilize the crystal lattice.

Key Intermolecular Interactions:

- **Hydrogen Bonding:** The phenolic hydroxyl group acts as a hydrogen bond donor, while the carbonyl oxygen of the aldehyde group and the oxygen of the methoxy group can act as hydrogen bond acceptors. This leads to the formation of a network of hydrogen bonds, which is a primary stabilizing force in the crystal packing.[2]
- **π - π Stacking:** The aromatic rings of adjacent molecules can engage in π - π stacking interactions, further contributing to the stability of the crystal structure.[2]
- **Halogen Bonding:** The bromine atom, with its region of positive electrostatic potential (the σ -hole), can interact with electronegative atoms, such as the oxygen atoms of neighboring molecules, forming halogen bonds. This type of interaction is known to play a significant role in the crystal engineering of halogenated compounds.[2]

Diagram of Intermolecular Interactions:



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Caption: Key intermolecular interactions stabilizing the 5-bromovanillin crystal lattice.

Potential for Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the pharmaceutical industry as different polymorphs can exhibit varying

physical properties, including solubility and bioavailability. While no polymorphs of 5-bromovanillin have been reported, the parent compound, vanillin, is known to be trimorphic, with two forms having been structurally characterized. This suggests that 5-bromovanillin may also exhibit polymorphic behavior under different crystallization conditions. A thorough polymorphic screen, involving crystallization from a variety of solvents and at different temperatures, would be a valuable area for future research.

Applications in Drug Development and Materials Science

The structural features of 5-bromovanillin make it a versatile building block for the synthesis of a wide range of compounds with potential applications in drug discovery and materials science.

- **Pharmaceutical Intermediates:** As a key intermediate, 5-bromovanillin is used in the synthesis of various pharmaceutical agents.^{[1][3]} The bromine atom can be further functionalized through cross-coupling reactions to introduce diverse molecular scaffolds.
- **Antimicrobial and Antioxidant Agents:** The inherent biological activities of vanillin derivatives, including 5-bromovanillin, make them interesting candidates for the development of new antimicrobial and antioxidant drugs.^{[3][4]}
- **Materials Science:** The ability of 5-bromovanillin to form specific intermolecular interactions, such as halogen bonds, makes it a candidate for the design of novel crystalline materials with tailored properties, such as liquid crystals or organic conductors.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the crystal structure of 5-bromovanillin, drawing upon predictive data and comparative analysis. While a definitive experimental crystal structure is yet to be published, the predicted monoclinic $P2_1/c$ space group and the key intermolecular forces of hydrogen bonding, π - π stacking, and halogen bonding provide a solid framework for understanding its solid-state behavior. The provided protocols for synthesis and single-crystal growth offer a practical starting point for researchers aiming to further elucidate the crystallographic details of this important compound.

Future research should prioritize the single-crystal X-ray diffraction analysis of 5-bromovanillin to confirm the predicted structural parameters and provide a detailed, experimentally validated model of its crystal packing. A comprehensive polymorphic screen would also be highly valuable to the pharmaceutical and materials science communities. Such studies will undoubtedly pave the way for a more rational design of 5-bromovanillin-based drugs and functional materials.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure of 5-Bromovanillin]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12332922/docs#an-in-depth-technical-guide-to-the-crystal-structure-of-5-bromovanillin>]

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